molecular formula C17H16Cl2N2O2 B2596228 1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone CAS No. 339008-76-3

1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone

Cat. No. B2596228
M. Wt: 351.23
InChI Key: SXRRWUZWUBAPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone (DCBP) is a synthetic compound used for a variety of scientific research applications. It is a derivative of the widely used pyridinone family of compounds, which has been widely studied for its unique properties. DCBP has been used in a variety of laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Molecular Docking and Biological Activities

A study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, starting from a precursor that shares a structural motif with 1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. Furthermore, the newly prepared products exhibited antimicrobial and antioxidant activities, indicating the potential of such derivatives in medicinal chemistry research Flefel et al., 2018.

Chemical Synthesis and Characterization

The synthesis and characterization of pyridine derivatives, including their chemical reactions and physical properties, provide insights into the potential applications of 1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone. For instance, the study of pyrrole and pyrrole derivatives by Anderson and Liu (2000) discusses the extensive delocalization of electrons in pyrrole systems, their preparation methods, and the utility of various pyrrole derivatives in creating compounds with significant biological and chemical properties Anderson & Liu, 2000.

Applications in Material Science

The manipulation of chemical structures and the study of their physical properties can lead to applications in material science. For example, the control of nanomorphology in bulk heterojunction solar cells by Aïch et al. (2012) demonstrates how the adjustment of donor and acceptor domains within a material can optimize its performance for specific applications, such as in solar energy conversion Aïch et al., 2012.

Novel Ligands and Coordination Chemistry

Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands, highlighting their use in creating luminescent lanthanide compounds for biological sensing and iron complexes that show unusual thermal and photochemical spin-state transitions. Such studies provide a foundation for understanding how 1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone and its derivatives might be applied in coordination chemistry and sensing technologies Halcrow, 2005.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-5-(pyrrolidine-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c18-14-4-3-5-15(19)13(14)11-21-10-12(6-7-16(21)22)17(23)20-8-1-2-9-20/h3-7,10H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRRWUZWUBAPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone

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